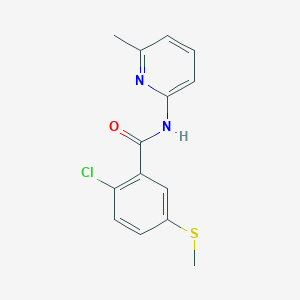![molecular formula C24H22N2O2S B15007965 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanophenyl group, a sulfanyl linkage, and a dimethylphenoxyethyl moiety attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-cyanophenylthiol with 2-(3,4-dimethylphenoxy)ethylamine under controlled conditions to form the desired benzamide derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the cyanophenyl group may interact with active sites of enzymes, while the dimethylphenoxyethyl moiety can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylphenoxyethyl moiety, in particular, enhances its potential for selective interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C24H22N2O2S |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-(2-cyanophenyl)sulfanyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C24H22N2O2S/c1-17-11-12-20(15-18(17)2)28-14-13-26-24(27)21-8-4-6-10-23(21)29-22-9-5-3-7-19(22)16-25/h3-12,15H,13-14H2,1-2H3,(H,26,27) |
Clé InChI |
CZIONTZVPCQNMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate](/img/structure/B15007882.png)
![N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide](/img/structure/B15007886.png)
![Ethyl 4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15007901.png)
![N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide](/img/structure/B15007902.png)

![4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B15007908.png)

![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)
![6-Amino-4-(2-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007934.png)
![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)

![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)
